EnniatinB3
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Overview
Description
Enniatin B3 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is known for its ionophoric properties, which allow it to transport ions across cell membranes. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin B3 is synthesized through nonribosomal peptide synthetases (NRPS) in Fusarium species. The biosynthesis involves the enzyme enniatin synthetase, which catalyzes the formation of the cyclic hexadepsipeptide structure. The primary precursors include N-methyl-L-valine and 2-hydroxyisovaleric acid .
Industrial Production Methods: Industrial production of enniatin B3 typically involves the cultivation of Fusarium species under controlled conditions. The mycelium is harvested and extracted using organic solvents like methanol. The crude extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Enniatin B3 undergoes various chemical reactions, including:
Oxidation: Enniatin B3 can be oxidized to form dioxygenated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Enniatin B3 can participate in substitution reactions, particularly involving its ionophoric properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed:
Oxidation Products: Dioxygenated enniatin B3.
Reduction Products: Reduced forms of enniatin B3 with altered ionophoric properties.
Substitution Products: Alkylated derivatives of enniatin B3.
Scientific Research Applications
Enniatin B3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ionophoric properties and membrane transport mechanisms.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of antifungal and antibacterial agents for agricultural and pharmaceutical applications
Mechanism of Action
Enniatin B3 exerts its effects primarily through its ionophoric properties, allowing it to transport ions across cell membranes. This disrupts ion gradients and cellular homeostasis, leading to cell death. The compound targets mitochondrial permeability transition pores, causing the release of cytochrome c and activation of caspases, which ultimately induce apoptosis .
Comparison with Similar Compounds
Enniatin B1: Shares similar ionophoric properties but differs in its cytotoxic potency.
Beauvericin: Another cyclic hexadepsipeptide with similar biological activities but distinct structural features.
Valinomycin: A well-known ionophore with a different cyclic structure but comparable ion transport capabilities
Uniqueness of Enniatin B3: Enniatin B3 is unique due to its specific ionophoric properties and its ability to selectively induce apoptosis in certain cancer cell lines. Its distinct structure allows for targeted interactions with cellular membranes and mitochondrial pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H53N3O9 |
---|---|
Molecular Weight |
611.8 g/mol |
IUPAC Name |
4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35) |
InChI Key |
QFFKZYTWXQBSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
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